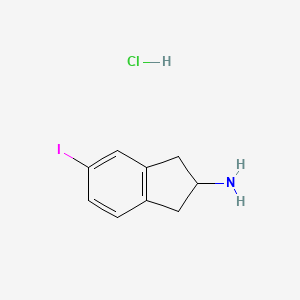

2-Amino-5-iodoindan hydrochloride

Description

Contextualization within Indane and Aminoindane Chemistry

The foundation of 2-Amino-5-iodoindan hydrochloride lies in the chemistry of indane. The indane moiety consists of an aromatic benzene (B151609) ring fused to a five-membered cyclopentane (B165970) ring, creating a rigid bicyclic framework. researchgate.neteburon-organics.com This structural rigidity is a valuable attribute in medicinal chemistry, as it limits conformational flexibility and allows for a more precise analysis of structure-activity relationships when interacting with biological targets. eburon-organics.com Indane and its analogues have served as scaffolds for numerous pharmaceuticals. researchgate.neteburon-organics.com

Aminoindanes are a class of compounds derived from indane, featuring an amino group attached to the structure. wikipedia.org These compounds are often explored as conformationally restricted analogues of phenethylamines. evitachem.com The two primary isomers are 1-aminoindane and 2-aminoindane, which differ by the position of the amino group on the cyclopentane ring. wikipedia.orgajrconline.org 2-Aminoindane (2-AI), the parent compound of the subject of this article, is a research chemical known to interact with norepinephrine (B1679862) and dopamine (B1211576) transporters. wikipedia.orgwikipedia.org The development of various 2-aminoindane derivatives, through substitution on the aromatic ring, has been a strategy to modulate pharmacological profiles and explore new therapeutic possibilities. wikipedia.orgljmu.ac.uk

Research Significance of this compound

The hydrochloride salt form is particularly significant for research applications as it typically enhances the compound's solubility in aqueous solutions, which is crucial for preparing solutions for in vitro assays and other experimental protocols. evitachem.com Its primary mechanism of action involves the release of serotonin (B10506), making it a valuable tool for investigating the serotonergic system. evitachem.com

Overview of Key Research Areas

The distinct pharmacological profile of this compound has defined its application in several key research domains.

Neuropharmacology : The principal research application is in the study of monoamine neurotransmitter systems. evitachem.com As a potent serotonin-releasing agent, it is used to probe the function and regulation of the serotonin transporter (SERT). evitachem.comnih.gov Studies have compared its activity on SERT with its effects on dopamine (DAT) and norepinephrine (NET) transporters to understand its selectivity. ljmu.ac.uknih.gov Research has shown that while the parent compound, 2-aminoindane, is a selective substrate for NET and DAT, ring substitutions, such as in 5-IAI, increase potency at SERT. ljmu.ac.uknih.gov

| Compound | DAT Release (EC₅₀ nM) | NET Release (EC₅₀ nM) | SERT Release (EC₅₀ nM) |

|---|---|---|---|

| 2-Aminoindan (2-AI) | 439 | 86 | >10,000 |

| 5,6-Methylenedioxy-2-aminoindane (MDAI) | ~1680 | ~497 | ~159 |

Data derived from studies on rat brain synaptosomes. EC₅₀ is the half maximal effective concentration. nih.gov

Medicinal Chemistry : In medicinal chemistry, 2-Amino-5-iodoindan serves as a structural template and research tool. evitachem.com Its rigid structure and defined pharmacology make it a valuable compound for studying structure-activity relationships (SAR) among serotonergic agents. evitachem.com It has been investigated as a potential starting point for the development of novel therapeutic agents, particularly for mood disorders, owing to its serotonergic activity. evitachem.com

Analytical and Forensic Chemistry : The compound is utilized as a reference standard in analytical and forensic laboratories. evitachem.com This is important for the development and calibration of methods, such as high-performance liquid chromatography (HPLC), to detect and quantify novel psychoactive substances in forensic samples. evitachem.combiosynth.com

| Property | 2-Amino-5-iodoindan (5-IAI) | This compound |

|---|---|---|

| CAS Number | 132367-76-1 | 1782044-60-3 |

| Molecular Formula | C₉H₁₀IN | C₉H₁₁ClIN |

| Molecular Weight | 259.09 g/mol | 295.55 g/mol |

| Appearance | Crystalline Solid | White Solid |

| Boiling Point | 299.2 °C | Not Available |

| Density | 1.748 g/cm³ | Not Available |

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-iodo-2,3-dihydro-1H-inden-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10IN.ClH/c10-8-2-1-6-4-9(11)5-7(6)3-8;/h1-3,9H,4-5,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPCULLKBZKNFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)I)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301348113 | |

| Record name | 5-Iodo-2-aminoindan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301348113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782044-60-3 | |

| Record name | 5-Iodo-2-aminoindan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301348113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2 Amino 5 Iodoindan Hydrochloride

General Synthetic Routes for the 2-Aminoindan (B1194107) Core Structure

The construction of the 2-aminoindan scaffold is a critical first stage in the synthesis of its derivatives. Various methods have been developed, primarily utilizing indanone and indene (B144670) derivatives as readily available starting materials.

Utilization of Indanone and Indene Derivatives as Synthetic Precursors

Indanone and indene serve as versatile precursors for the 2-aminoindan core. One common approach involves the conversion of 1-indanone (B140024) to its oxime, followed by reduction to yield 2-aminoindan. For instance, 1-indanone can be reacted with hydroxylamine (B1172632) hydrochloride to form the oxime, which is then reduced to the amine. Another strategy begins with indene, which can undergo various transformations to introduce the amino group at the 2-position. google.com

A notable method starts with ninhydrin, which is converted to its oxime and then catalytically reduced to produce 2-aminoindan. This route has been optimized for industrial-scale production. acs.org Furthermore, a multi-step synthesis from 6-ethoxy-1-indanone involves oximation, catalytic hydrogenation to an amino alcohol, acetylation, a second hydrogenation to cleave the acetate, and finally salt formation.

Alternative routes from benzaldehyde (B42025) derivatives have also been explored. These methods involve a cyclization reaction with acrylamide (B121943) to form a 2-amidoindene, which is then subjected to Hofmann degradation to convert the amide to an amine, followed by reduction of the indene double bond. google.com

The following table summarizes various synthetic approaches to the 2-aminoindan core:

| Starting Material | Key Reactions | Reagents | Overall Yield | Reference |

| Benzaldehyde Derivatives | Cyclization, Hofmann Degradation, Reduction | Rhenium catalyst, Br₂/NaOH, NaBH₄ | 57.16% (unsubstituted) | |

| 6-Ethoxy-1-indanone | Oximation, Hydrogenation, Acetylation, Hydrogenolysis | Hydroxylamine HCl, Pd/C, H₂, Acetic anhydride (B1165640) | - | |

| 1-Indanone Derivatives | Oximation, Reduction | Hydroxylamine HCl, AlCl₃, H₂ | 78% (with AlCl₃) | |

| Ninhydrin | Oximation, Catalytic Reduction | - | High Purity | acs.org |

Strategies for Regioselective Iodination at the 5-Position of the Indane Ring

Achieving regioselective iodination at the 5-position of the indane ring is a crucial step in the synthesis of 2-amino-5-iodoindan. Direct iodination of the 2-aminoindan precursor can be challenging due to the activating nature of the amino group, which can lead to multiple iodinated products. Therefore, iodination is often performed on an intermediate where the 5-position is selectively activated or other positions are blocked.

One strategy involves the direct iodination of a suitable indane derivative. For example, methods have been developed for the regioselective C5-H direct iodination of indoles, a related heterocyclic structure, which could potentially be adapted for indane systems. rsc.orgresearchgate.net These methods often utilize specific iodinating agents and catalysts to control the position of iodine substitution.

In some cases, the iodine atom is introduced at an earlier stage of the synthesis. For instance, a bromo-substituted indane can be synthesized and then the bromine can be displaced by iodine. Another approach involves the use of a starting material that already contains the iodine atom at the desired position.

The choice of iodinating agent is critical for regioselectivity. Reagents such as molecular iodine in the presence of an oxidizing agent or N-iodosuccinimide (NIS) are commonly employed. The reaction conditions, including solvent and temperature, also play a significant role in directing the iodination to the desired position. heteroletters.org

Approaches to Amination and Hydrochloride Salt Formation

The introduction of the amino group and subsequent formation of the hydrochloride salt are the final key steps in the synthesis. Amination can be achieved through various methods, including the reduction of an oxime or a nitro group, or through a Gabriel synthesis. google.com In the context of starting from 1-indanone, the reduction of the corresponding oxime is a common and effective method.

Once the free amine, 2-amino-5-iodoindan, is obtained, it is converted to its hydrochloride salt. This is typically achieved by reacting the amine with hydrochloric acid in a suitable solvent, such as ethanol (B145695) or ethyl acetate. google.com The hydrochloride salt is often a crystalline solid, which facilitates its purification by recrystallization. This salt formation not only aids in purification but also improves the stability and handling of the compound.

Advanced Synthetic Transformations and Derivatization

Beyond the general synthetic routes, advanced methodologies are employed to introduce specific functionalities and control the stereochemistry of the 2-aminoindan scaffold, leading to a diverse range of derivatives.

Functional Group Protection and Deprotection Strategies

In multi-step syntheses, especially when dealing with molecules containing multiple reactive functional groups, protection and deprotection strategies are essential. thieme-connect.deorganic-chemistry.org The amino group of 2-aminoindan is a primary site of reactivity and often needs to be protected during subsequent reactions, such as the introduction of substituents on the aromatic ring. libretexts.org

Common protecting groups for amines include carbamates, such as tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). organic-chemistry.org The choice of protecting group depends on its stability under the planned reaction conditions and the ease of its removal. For example, the Boc group is stable to many reaction conditions but can be readily removed with acid. mdpi.com

An orthogonal protecting group strategy allows for the selective deprotection of one functional group while others remain protected. organic-chemistry.org This is particularly useful in complex syntheses where different parts of the molecule need to be modified independently.

The following table provides examples of protecting groups used in the synthesis of 2-aminoindan derivatives:

| Functional Group | Protecting Group | Deprotection Conditions | Reference |

| Amino Group | tert-Butyloxycarbonyl (Boc) | Acidic conditions (e.g., trifluoroacetic acid) | mdpi.com |

| Amino Group | Carbamate | Hydrogenolysis | researchgate.net |

Introduction of Stereochemistry into the 2-Aminoindan Scaffold

The 2-aminoindan scaffold possesses a chiral center at the C2 position, and the synthesis of enantiomerically pure derivatives is often crucial for their biological activity. Several strategies have been developed to introduce and control the stereochemistry at this position.

One approach involves the resolution of a racemic mixture of 2-aminoindan or its derivatives. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as (S)-mandelic acid. researchgate.net The diastereomers can then be separated by crystallization, followed by the removal of the resolving agent to yield the individual enantiomers. researchgate.net

Asymmetric synthesis provides a more direct route to enantiomerically pure compounds. This can involve the use of a chiral catalyst in a key bond-forming reaction or the use of a chiral auxiliary that directs the stereochemical outcome of a reaction and is later removed. nih.gov For example, the asymmetric reduction of an indanone precursor using a chiral reducing agent can lead to the formation of a single enantiomer of the corresponding alcohol, which can then be converted to the desired aminoindan enantiomer.

Furthermore, enzymatic resolutions can also be employed to separate enantiomers with high efficiency. The rigid structure of the aminoindanol (B8576300) scaffold has been shown to be effective in inducing chirality in various organocatalytic reactions. nih.gov

Precursors and Key Intermediates in 2-Amino-5-iodoindan Hydrochloride Synthesis

The synthesis of this compound can be approached through several routes, each characterized by its unique set of precursors and intermediates. Common starting materials include indanone or indene derivatives, as well as chiral precursors like phenylalanine for enantioselective syntheses. evitachem.com

One prominent synthetic strategy begins with the readily available compound 2-aminoindan. dea.gov In this pathway, the amino group of 2-aminoindan is first protected, commonly by reacting it with an agent like trifluoroacetic anhydride to form the N-trifluoroacetyl derivative. dea.gov This protection step is crucial to prevent unwanted side reactions during the subsequent iodination. The iodination is then carried out via electrophilic aromatic substitution to introduce an iodine atom at the 5-position of the indane ring. evitachem.comdea.gov Following successful iodination, the protecting group is removed to yield 5-iodo-2-aminoindan, which is then converted to its hydrochloride salt. dea.gov

An alternative, enantioselective synthesis has been developed starting from (S)-phenylalanine. yakhak.org This method begins by protecting the amino group of (S)-phenylalanine, for instance with a trifluoroacetyl group. The resulting compound undergoes direct iodination. yakhak.org A subsequent intramolecular Friedel-Crafts reaction induces cyclization, forming a chiral 1-indanone intermediate. yakhak.orgresearchgate.net This ketone is then reduced, for example with sodium borohydride, to form a 1-hydroxyindan derivative. yakhak.org The final steps involve the reduction of the hydroxyl group and deprotection of the amine, followed by salt formation to yield (S)-5-iodo-2-aminoindan hydrochloride. yakhak.org

The table below outlines the principal precursors and intermediates involved in these synthetic routes.

| Compound Name | Role in Synthesis | Relevant Synthetic Route | Citation |

| 2-Indanone (B58226) | Precursor | Synthesis of 2-Aminoindan | chemicalbook.com |

| 2-Aminoindan | Precursor | Direct iodination route | dea.gov |

| (S)-Phenylalanine | Chiral Precursor | Enantioselective synthesis | evitachem.comyakhak.org |

| N-Trifluoroacetyl-2-aminoindan | Intermediate | Protection of the amino group | dea.gov |

| N-Trifluoroacetyl-(S)-phenylalanine | Intermediate | Protection and activation for cyclization | yakhak.org |

| 5-Iodo-2-(N-trifluoroacetyl)aminoindan | Intermediate | Iodinated and protected final backbone | dea.gov |

| 5-Iodo-2-(N-trifluoroacetyl)aminoindan-1-ol | Intermediate | Product of cyclization and reduction | yakhak.org |

Methodological Advancements in Indane and Haloindane Synthesis for Research Applications

The indane framework is a significant structural motif in pharmacologically active compounds and natural products, driving continuous innovation in its synthesis. researchgate.netresearchgate.net Research in this area focuses on developing more efficient, selective, and versatile methods for constructing both the core indane ring system and its substituted derivatives, such as haloindanes.

Historically, the construction of the indane skeleton has heavily relied on intramolecular Friedel-Crafts reactions. researchgate.net This method involves the cyclization of a suitable acyl chloride or carboxylic acid precursor, often derived from benzene (B151609) and a three-carbon side chain, to form an indanone, which can then be further elaborated. researchgate.nettandfonline.com While effective, this classical approach can sometimes be limited by the substitution patterns on the aromatic ring and the harsh acidic conditions required.

More recent advancements have introduced transition metal-catalyzed reactions as powerful tools for indane synthesis. Palladium-catalyzed intramolecular C-H arylation, for example, enables the direct formation of the indane ring from precursors without pre-functionalized cyclization points, offering a more atom-economical route. researchgate.net Other transition metals like gold and platinum have also been employed in the cyclization of ortho-substituted aryl alkynes to form indene structures, which can be subsequently reduced to indanes. researchgate.net

The synthesis of the 2-aminoindan core, a key precursor for the title compound, has also seen methodological improvements. Older methods starting from indanone sometimes required harsh conditions, such as high-pressure reductions, or involved multi-step sequences with potentially hazardous reagents like those used in the Gabriel or Woff-Kishner-Huang reactions. google.com Modern approaches, such as the one-pot reductive amination of 2-indanone using a palladium-carbon catalyst, offer a more direct and efficient route with high yields. chemicalbook.com

For the synthesis of haloindanes, electrophilic aromatic substitution remains the primary method for introducing halogen atoms onto the benzene portion of the indane ring. evitachem.com Research has focused on optimizing reagents and conditions to control regioselectivity, particularly when multiple positions are available for substitution. For instance, the direct iodination of N-protected 2-aminoindan yields a mixture of the 4-iodo and 5-iodo isomers, which must then be separated chromatographically. dea.gov The choice of iodinating agent (e.g., I₂, ICl) and reaction conditions can influence the ratio of these isomers. dea.govyakhak.org

The table below summarizes some of the key methodological advancements in the synthesis of indanes and their derivatives.

| Methodology | Description | Application | Citation |

| Intramolecular Friedel-Crafts Reaction | Acid-catalyzed cyclization of an aromatic compound with an appropriate side chain to form an indanone intermediate. | Core indane ring construction | yakhak.orgresearchgate.net |

| Transition Metal-Catalyzed C-H Activation/Arylation | Use of catalysts (e.g., Palladium) to directly form a C-C bond between an aromatic C-H and an alkyl C-H to close the five-membered ring. | Modern and efficient indane synthesis | researchgate.net |

| One-Pot Reductive Amination | Direct conversion of an indanone to an aminoindan using a reducing agent and an amine source in a single reaction vessel. | Efficient synthesis of 2-aminoindan precursors | chemicalbook.com |

| Regioselective Electrophilic Aromatic Substitution | Controlled introduction of a halogen (e.g., iodine) onto a specific position of the indane's aromatic ring. | Synthesis of specific haloindane isomers | evitachem.comdea.gov |

In Vitro Pharmacological Characterization and Mechanistic Research

Investigations into Monoamine Transporter Systems and Neurotransmitter Modulation

Studies utilizing rat brain synaptosomes and cultured cells expressing human monoamine transporters have been instrumental in characterizing the influence of 2-amino-5-iodoindan hydrochloride on the reuptake and release of key neurotransmitters.

One study reported the following affinity (Ki) values for 5-IAI at the human monoamine transporters:

Dopamine (B1211576) Transporter (DAT): 992 nM wikiwand.com

Norepinephrine (B1679862) Transporter (NET): 311 nM wikiwand.com

These values indicate a preferential, though not entirely selective, interaction with the norepinephrine transporter over the dopamine transporter, and a significantly higher affinity for both compared to its affinity for the serotonin (B10506) transporter. wikiwand.com In terms of monoamine release, its potency is reported to be in the order of serotonin > dopamine > norepinephrine. wikiwand.com Another study confirmed that 5-IAI released dopamine. nih.gov

| Transporter | Binding Affinity (Ki, nM) |

| Serotonin Transporter (SERT) | 879 |

| Dopamine Transporter (DAT) | 992 |

| Norepinephrine Transporter (NET) | 311 |

Table 1: Binding Affinity of 2-Amino-5-iodoindan for Human Monoamine Transporters wikiwand.com

Receptor Binding Studies and Ligand-Target Interactions

To further delineate its pharmacological profile, this compound has been subjected to receptor binding assays to determine its affinity for a range of neurotransmitter receptors.

Radioligand binding assays are a crucial tool for determining the affinity of a compound for specific receptor subtypes. These assays have been employed to assess the interaction of 2-amino-5-iodoindan with various serotonin and adrenergic receptors, providing insights into its potential off-target effects and broader pharmacological actions. researchgate.netwikipedia.orgnih.gov

These binding studies have revealed that 2-amino-5-iodoindan possesses a notable affinity for several serotonin and adrenergic receptor subtypes. researchgate.netwikipedia.orgnih.gov In contrast to some related compounds, it exhibits relevant binding to serotonin receptors, including the 5-HT2A receptor. researchgate.net

Specifically, high-affinity interactions have been observed at the following receptors:

Serotonin 5-HT1A receptor wikipedia.org

Serotonin 5-HT2A receptor wikipedia.org

Serotonin 5-HT2B receptor (Ki = 70 nM) nih.gov

Serotonin 5-HT2C receptor wikipedia.org

α2A-Adrenergic receptor wikipedia.org

α2B-Adrenergic receptor wikipedia.org

α2C-Adrenergic receptor (Ki = 89 nM) nih.gov

The affinity for the 5-HT2B and α2C receptors is particularly noteworthy, with Ki values in the nanomolar range. nih.gov This binding profile suggests that the pharmacological effects of 2-amino-5-iodoindan may be mediated not only by its actions on monoamine transporters but also through direct interactions with these specific receptor subtypes.

| Receptor | Binding Affinity (Ki, nM) |

| 5-HT2B | 70 |

| α2C-Adrenergic | 89 |

Table 2: High-Affinity Receptor Binding of 2-Amino-5-iodoindan nih.gov

Structure Activity Relationship Sar Studies of 2 Amino 5 Iodoindan and Its Analogs

Influence of the 5-Iodo Substituent on Pharmacological Potency and Selectivity

The position and nature of the substituent on the indane ring are critical for activity. For instance, substitutions at other positions or with different halogens would likely alter the potency and selectivity profile. The electron-withdrawing nature and the size of the iodine atom at the 5-position are thought to be crucial for its specific interaction with the serotonin (B10506) transporter.

Table 1: Comparative Pharmacological Activity

| Compound | Target | Activity |

|---|---|---|

| 5-Iodo-2-aminoindan (5-IAI) | Serotonin (5-HT) Uptake | Potent Inhibitor omicsonline.org |

| 5-Iodo-2-aminoindan (5-IAI) | Dopamine (B1211576) Uptake | Weak Inhibitor omicsonline.org |

| 5-Iodo-2-aminoindan (5-IAI) | Noradrenaline Uptake | Weak Inhibitor omicsonline.org |

Conformational Rigidity of the Aminoindane Scaffold in Ligand-Receptor Interactions

The 2-aminoindan (B1194107) structure is a semi-rigid analog of phenylethylamines. evitachem.com This conformational rigidity is a key feature that influences its interaction with biological targets. evitachem.com The fixed orientation of the amino group relative to the aromatic ring, imposed by the indane structure, provides a valuable tool for studying ligand-receptor interactions. nih.gov This rigidity helps to reduce the number of possible conformations the molecule can adopt, leading to a more specific binding to its target receptor or transporter.

In the context of the serotonin transporter, the constrained conformation of the 2-aminoindan scaffold likely contributes to its high affinity and selectivity. Molecular dynamics simulations of G-protein coupled receptors have shown that agonists can induce significant conformational changes in the receptor, and the rigidity of the ligand can influence these changes. nih.gov The defined stereochemistry of the aminoindane scaffold is therefore a critical determinant of its pharmacological activity.

Design Principles for Novel 2-Amino-5-iodoindan Derivatives

The design of novel 2-amino-5-iodoindan derivatives is guided by the goal of enhancing potency, selectivity, and metabolic stability. acs.org Key strategies include:

Modification of the Amino Group: N-alkylation or N-acylation of the amino group can modulate lipophilicity and receptor affinity.

Substitution on the Aromatic Ring: Introducing other substituents on the aromatic ring, in addition to the 5-iodo group, can fine-tune electronic properties and steric interactions with the target. For example, the introduction of methoxy (B1213986) groups at the 5 and 6 positions of 2-aminoindan has been explored. uspto.gov

Bioisosteric Replacement: Replacing the iodine atom with other functional groups of similar size and electronic character can lead to analogs with improved properties.

A rational approach to designing new derivatives involves creating a library of compounds with systematic variations and evaluating their activity. nih.govresearchgate.net For instance, converting the dihydrofuran moiety of a related compound to more polar nitrogen-containing heterocycles was explored to reduce lipophilicity and enhance metabolic stability. acs.org

Methodologies for Systematic SAR Investigations

Systematic investigation of the structure-activity relationships of 2-amino-5-iodoindan derivatives employs a combination of chemical synthesis, in vitro pharmacological assays, and computational modeling.

Chemical Synthesis: Efficient synthetic routes are necessary to produce a diverse range of analogs. researchgate.net Common strategies involve the functionalization of a pre-formed 2-aminoindan core. evitachem.com

In Vitro Assays: Radioligand binding assays and neurotransmitter uptake inhibition assays are crucial for determining the potency and selectivity of new compounds at their molecular targets. nih.govdiva-portal.org These assays provide quantitative data on how structural modifications affect biological activity.

Computational Modeling: Molecular docking and molecular dynamics simulations can provide insights into the binding modes of ligands at their receptor sites. nih.gov These computational approaches help to rationalize observed SAR trends and guide the design of new, more potent and selective analogs.

By integrating these methodologies, researchers can systematically explore the chemical space around the 2-amino-5-iodoindan scaffold to develop new compounds with desired pharmacological profiles.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 2-Amino-5-iodoindan |

| 5-Iodo-2-aminoindan (5-IAI) |

| para-Chloroamphetamine (PCA) |

| 2-aminoindan |

Computational Chemistry and Molecular Modeling for 2 Amino 5 Iodoindan Hydrochloride

Molecular Docking Simulations to Predict Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is fundamental in rational drug design, helping to elucidate binding modes and predict binding affinity.

Detailed Research Findings:

For 2-Amino-5-iodoindan, molecular docking simulations would be employed to predict its binding orientation and affinity at its primary pharmacological targets: the monoamine transporters for serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET). wikipedia.orgnih.gov The objective of such studies would be to understand the structural basis for its activity as a monoamine releasing agent.

The general procedure would involve:

Receptor Preparation: Utilizing high-resolution crystal structures of the target transporters (e.g., human SERT, DAT).

Ligand Preparation: Generating a 3D conformation of the 2-Amino-5-iodoindan molecule.

Docking Simulation: Using algorithms like Lamarckian Genetic Algorithm to explore a multitude of possible binding poses of the ligand within the transporter's binding site. jyoungpharm.org

Scoring and Analysis: Poses are ranked based on a scoring function that estimates binding energy. The most favorable poses reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and specific amino acid residues of the protein.

In silico studies on related compounds show that the binding of transporter ligands occurs at a central binding site (S1). researchgate.net For 2-Amino-5-iodoindan, it is hypothesized that the protonated amine would form a critical hydrogen bond with a key aspartate residue in the S1 site of the transporters, an interaction characteristic of many monoamine transporter substrates. The indane scaffold would occupy a hydrophobic pocket, while the iodine atom at the 5-position would likely form halogen bonds or other hydrophobic interactions that contribute to its specific binding affinity and selectivity profile.

A hypothetical output from such a docking study against monoamine transporters is presented below.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |

|---|---|---|---|

| Serotonin Transporter (SERT) | -9.5 | ASP-98, ILE-172, TYR-176 | Hydrogen Bond, Hydrophobic |

| Norepinephrine Transporter (NET) | -8.8 | ASP-75, PHE-317, VAL-148 | Hydrogen Bond, Hydrophobic |

| Dopamine Transporter (DAT) | -8.2 | ASP-79, SER-422, PHE-320 | Hydrogen Bond, Hydrophobic |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Following molecular docking, molecular dynamics (MD) simulations are performed to assess the stability of the predicted ligand-protein complex over time. MD simulations model the atomic movements of the system, providing insights into the conformational flexibility and the persistence of key interactions.

Detailed Research Findings:

An MD simulation for the 2-Amino-5-iodoindan-transporter complex would typically be run for hundreds of nanoseconds. researchgate.netnih.gov The starting point would be the best-docked pose from the previous step, solvated in a water box with ions to mimic physiological conditions.

Analysis of the MD trajectory would focus on:

Root Mean Square Deviation (RMSD): To evaluate the stability of the protein backbone and the ligand's position. A stable RMSD for the ligand indicates a persistent binding mode.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Interaction Analysis: To monitor the persistence of hydrogen bonds and other key interactions identified in the docking pose throughout the simulation.

For 2-Amino-5-iodoindan, MD simulations would be crucial to confirm that the predicted binding mode within SERT, NET, or DAT is stable. It would verify if the crucial hydrogen bond with the aspartate residue is maintained and how the surrounding amino acids adjust to accommodate the rigid indane structure. Such simulations have been effectively used to study the binding of other monoamine oxidase inhibitors and transporter ligands, confirming stable interactions within the active site. researchgate.netnih.gov

| Complex | Simulation Time (ns) | Average Ligand RMSD (Å) | Key Interaction Persistence (%) |

|---|---|---|---|

| 2-Amino-5-iodoindan-SERT | 200 | 1.8 | 95% (H-bond with ASP-98) |

| 2-Amino-5-iodoindan-NET | 200 | 2.1 | 91% (H-bond with ASP-75) |

| 2-Amino-5-iodoindan-DAT | 200 | 2.5 | 85% (H-bond with ASP-79) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Activity of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

Detailed Research Findings:

A QSAR model for 2-Amino-5-iodoindan derivatives has not been published, but a hypothetical study could be designed based on available data for a series of related aminoindanes. researchgate.net The goal would be to create a model that can predict the monoamine transporter inhibitory activity of new, unsynthesized derivatives.

The process would involve:

Dataset Collection: Assembling a series of aminoindan derivatives with experimentally determined activity data (e.g., Ki or IC50 values) for SERT, DAT, and NET. This would include the parent compound 2-aminoindan (B1194107), 5-iodo-2-aminoindan, and other analogs like 5-methoxy-2-aminoindan (5-MeO-AI) and 5,6-methylenedioxy-2-aminoindan (MDAI). wikipedia.orgresearchgate.net

Descriptor Calculation: For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., LogP, molecular weight, polar surface area) and structural features (e.g., topological and electronic descriptors) would be calculated.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, an equation is generated that correlates the descriptors with the biological activity.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

A resulting QSAR model could reveal that properties like the size and electronegativity of the substituent at the 5-position are critical for SERT affinity, providing a roadmap for designing derivatives with tailored selectivity.

In Silico Studies of Potential Binding Sites and Mechanisms

In silico studies, encompassing docking and dynamics, are pivotal for mapping potential binding sites and elucidating mechanisms of action. For 2-Amino-5-iodoindan, these studies would focus on its interaction with monoamine transporters to explain its function as a releasing agent.

Detailed Research Findings:

The primary binding site for 2-Amino-5-iodoindan within monoamine transporters is the central S1 substrate site. In silico analysis would explore how the ligand's binding influences the conformational state of the transporter. Releasing agents like amphetamines are known to promote an inward-facing conformation of the transporter, facilitating substrate efflux. Computational studies, particularly MD simulations, can track these large-scale conformational changes. researchgate.net

Advanced Analytical Methodologies for Research and Characterization of 2 Amino 5 Iodoindan Hydrochloride

Chromatographic Techniques for Detection, Quantification, and Purity Assessment

Chromatographic methods are fundamental in the analytical workflow of 2-Amino-5-iodoindan hydrochloride, enabling the separation of the compound from complex matrices and the determination of its concentration and purity.

Development and Validation of Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for the analysis of volatile and semi-volatile compounds like 2-Amino-5-iodoindan. The development of a robust GC-MS method involves optimizing several parameters to achieve efficient separation and sensitive detection.

Method Development:

Column Selection: A non-polar or medium-polarity capillary column, such as one coated with a phenyl-arylene polymer, is typically chosen to achieve good peak shape and resolution for the amine-containing analyte.

Temperature Programming: A programmed temperature ramp is essential to ensure the elution of 2-Amino-5-iodoindan within a reasonable time frame while separating it from potential impurities or byproducts of synthesis.

Injection Mode: Splitless injection is often preferred for trace analysis to maximize the amount of analyte reaching the detector, thereby enhancing sensitivity.

Derivatization: To improve the volatility and thermal stability of 2-Amino-5-iodoindan, derivatization of the primary amine group is a common practice. Acylating agents like N-methyl-bis(trifluoroacetamide) (MBTFA) or silylating agents can be employed.

Method Validation: A validated GC-MS method ensures that the analytical results are reliable and reproducible. Key validation parameters include:

Linearity: Establishing a linear relationship between the concentration of the analyte and the instrument response over a defined range.

Accuracy and Precision: Determining the closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.

Limits of Detection (LOD) and Quantification (LOQ): Defining the lowest concentration of the analyte that can be reliably detected and quantified.

Specificity: Ensuring that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.

Research Findings: In forensic and research laboratories, GC-MS is instrumental in identifying 2-Amino-5-iodoindan in seized materials or biological samples. The mass spectrum of the underivatized compound would exhibit a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns resulting from the loss of specific functional groups. Derivatization would lead to a shift in the molecular ion peak and different fragmentation pathways, which can further confirm the identity of the compound.

Table 1: Illustrative GC-MS Parameters for 2-Amino-5-iodoindan Analysis

| Parameter | Condition |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Program | Initial temp. 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min |

| Injector Temp. | 250°C |

| Injection Mode | Splitless |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 40-500 |

Application of Liquid Chromatography-Mass Spectrometry (LC-MS) in Research Studies

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a complementary approach to GC-MS, particularly for compounds that are thermally labile or not readily volatile.

Methodological Approach:

Chromatographic Separation: Reversed-phase LC is commonly used, employing a C18 column to separate 2-Amino-5-iodoindan based on its hydrophobicity. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Gradient elution is often necessary to achieve optimal separation.

Ionization Source: Electrospray ionization (ESI) is the most prevalent ionization technique for this type of analyte, as it is a soft ionization method that typically produces a prominent protonated molecule [M+H]+.

Mass Analysis: Tandem mass spectrometry (MS/MS) is frequently employed for enhanced selectivity and sensitivity. By selecting the [M+H]+ ion and subjecting it to collision-induced dissociation (CID), characteristic product ions are generated, which serve as a highly specific fingerprint for the compound.

Research Applications: LC-MS is invaluable in metabolic studies of 2-Amino-5-iodoindan, allowing for the identification and quantification of its metabolites in biological fluids. The high sensitivity of modern LC-MS/MS systems enables the detection of trace amounts of the parent compound and its biotransformation products.

Table 2: Representative LC-MS/MS Parameters for 2-Amino-5-iodoindan

| Parameter | Condition |

| LC Column | C18, 100 mm x 2.1 mm ID, 2.6 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transition | Precursor Ion (m/z) → Product Ion (m/z) (Specific values determined experimentally) |

High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Separation

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a widely used technique for the routine analysis and purity assessment of this compound.

Analytical and Preparative Applications:

Purity Assessment: HPLC-UV can effectively separate 2-Amino-5-iodoindan from starting materials, synthetic intermediates, and degradation products. The area of the main peak relative to the total peak area provides a quantitative measure of the compound's purity.

Quantification: By using a certified reference standard, a calibration curve can be constructed to accurately determine the concentration of 2-Amino-5-iodoindan in a sample.

Preparative Separation: HPLC can also be scaled up for preparative purposes to isolate and purify larger quantities of the compound for use as a reference material or in further research.

Method Parameters: The chromatographic conditions for HPLC analysis are similar to those used in LC-MS, with reversed-phase chromatography being the most common mode. The choice of UV detection wavelength is critical and should correspond to a wavelength where 2-Amino-5-iodoindan exhibits strong absorbance, typically in the range of 200-300 nm, to ensure high sensitivity.

Spectroscopic Techniques for Structural Elucidation and Confirmation in Synthetic Research

Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of newly synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR provides detailed information about the number of different types of protons in the molecule, their chemical environment, and their connectivity. The spectrum of 2-Amino-5-iodoindan would show distinct signals for the aromatic protons, the protons on the indane ring, and the amino group.

¹³C NMR: Carbon-13 NMR reveals the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals provide information about their electronic environment.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish correlations between protons and carbons, further confirming the connectivity of the atoms within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for:

N-H stretching vibrations of the primary amine salt.

C-H stretching vibrations of the aromatic and aliphatic parts of the molecule.

C=C stretching vibrations of the aromatic ring.

C-I stretching vibration.

Mass Spectrometry (MS): As discussed in the context of GC-MS and LC-MS, mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which is crucial for confirming its identity. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule.

By combining the data from these various analytical and spectroscopic techniques, researchers can confidently identify, quantify, and characterize this compound, ensuring the quality and reliability of their scientific investigations.

Development and Application As a Research Probe

Potential for Radiolabeling and Radiotracer Development for In Vitro and Ex Vivo Studies

The chemical structure of 2-Amino-5-iodoindan is particularly amenable to radiolabeling, a process that involves replacing an atom in the molecule with one of its radioactive isotopes. The iodine atom on the phenyl ring is an ideal target for substitution with various radioisotopes of iodine. This process can yield radiotracers—molecules that can be tracked within biological systems—for use in advanced imaging and analytical techniques.

The choice of iodine isotope is critical as it determines the radiotracer's application:

Iodine-125 ([¹²⁵I]) : With a half-life of approximately 59 days and emission of low-energy gamma rays, [¹²⁵I]-iodo-2-aminoindan would be an excellent tool for in vitro quantitative autoradiography and binding assays. These studies allow for the precise mapping of binding sites on a microscopic level in tissue slices.

Iodine-123 ([¹²³I]) : This isotope has a shorter half-life (around 13.2 hours) and emits gamma rays suitable for Single Photon Emission Computed Tomography (SPECT) imaging. A [¹²³I]-labeled version could be used for in vivo imaging of its target sites in living organisms.

Iodine-124 ([¹²⁴I]) : As a positron-emitting isotope with a half-life of about 4.2 days, [¹²⁴I] could be used to create a tracer for Positron Emission Tomography (PET) imaging. PET offers higher sensitivity and spatial resolution than SPECT, making it a powerful technique for dynamic and quantitative imaging of biological processes in vivo. nih.gov

The development of such radiotracers would follow established synthetic routes, likely involving a precursor molecule where the iodine is replaced by a more reactive leaving group (like a tributylstannyl or boronic acid group) to facilitate the introduction of the radioiodine. The successful synthesis of other amino acid-based radiotracers for PET and SPECT imaging of tumors and brain function provides a strong precedent for the potential development of a 2-amino-5-iodoindan-based radioprobe. nih.gov

Table 1: Potential Radioisotopes for Labeling 2-Amino-5-iodoindan and Their Research Applications

| Radioisotope | Half-Life | Emission Type | Primary Research Application |

|---|---|---|---|

| Iodine-125 ([¹²⁵I]) | 59.4 days | Gamma | In Vitro Autoradiography, Binding Assays |

| Iodine-123 ([¹²³I]) | 13.2 hours | Gamma | In Vivo SPECT Imaging |

| Iodine-124 ([¹²⁴I]) | 4.2 days | Positron (β+) | In Vivo PET Imaging |

| Iodine-131 ([¹³¹I]) | 8.0 days | Beta (β-), Gamma | Historically used, less common for imaging now |

Utilization of 2-Amino-5-iodoindan Hydrochloride as a Pharmacological Tool

Table 2: Pharmacological Profile of 2-Amino-5-iodoindan (5-IAI)

| Target | Pharmacological Action | Research Utility |

|---|---|---|

| Serotonin (B10506) Transporter (SERT) | Releaser / Reuptake Inhibitor | Probing serotonergic system function |

| Dopamine (B1211576) Transporter (DAT) | Releaser / Reuptake Inhibitor | Investigating dopaminergic pathways |

| Norepinephrine (B1679862) Transporter (NET) | Releaser / Reuptake Inhibitor | Studying noradrenergic signaling |

Innovative Methodologies for Investigating this compound's Research Utility

A variety of sophisticated methodologies are employed to fully characterize the utility of this compound as a research probe. These techniques span from molecular-level interactions to complex in vivo studies.

In Vitro Binding Assays : These experiments are fundamental to determining the compound's affinity for its molecular targets. Using cell membranes expressing SERT, DAT, or NET, researchers conduct competitive binding studies. By competing against a known radioligand, the affinity (expressed as the inhibition constant, Ki) of 2-Amino-5-iodoindan for each transporter can be precisely quantified.

In Vitro Uptake and Release Assays : To move beyond simple binding and measure functional activity, researchers use synaptosomes (isolated nerve terminals) or cultured cells. In uptake assays, the ability of the compound to inhibit the transport of a radiolabeled monoamine (e.g., [³H]serotonin) into the cell is measured. Release assays, conversely, measure the ability of the compound to evoke the efflux of pre-loaded radiolabeled monoamines from the cells, confirming its action as a releasing agent. omicsonline.org

Ex Vivo Autoradiography : This technique bridges in vitro and in vivo studies. An animal is administered 2-Amino-5-iodoindan, and after a set time, the brain is removed, sectioned, and incubated with a radioligand for one of the monoamine transporters. A reduction in radioligand binding in the treated animal compared to a control indicates that 2-Amino-5-iodoindan is occupying the transporters in vivo. If a radiolabeled version of the compound itself is used, its direct distribution and binding to specific brain regions can be visualized.

In Vivo Microdialysis : This powerful technique allows for real-time measurement of neurotransmitter levels in specific brain regions of living, behaving animals. A microdialysis probe is implanted, and after administration of 2-Amino-5-iodoindan, samples of the extracellular fluid are collected and analyzed by methods like HPLC to quantify changes in serotonin, dopamine, and norepinephrine concentrations, providing direct evidence of its monoamine-releasing effects.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Amino-5-iodoindan hydrochloride critical for experimental design?

- Methodological Answer : Key properties include molecular weight (calculated via PubChem tools), solubility in polar solvents (e.g., water, DMSO), and stability under varying pH and temperature. For accurate data, use experimental determination via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Cross-reference analogous indan derivatives (e.g., 2-Aminoindan-2-carboxylic acid HCl, CAS 33584-60-0) for solubility trends . Validate purity using HPLC with UV detection (λ = 254 nm) and compare retention times against certified reference materials .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA guidelines for hydrochlorides: use fume hoods for weighing, nitrile gloves, and lab coats. For spills, employ mechanical collection (avoid water jets) and dispose via hazardous waste protocols . Conduct regular exposure monitoring using gas chromatography-mass spectrometry (GC-MS) for airborne particulates .

Q. How should researchers validate the purity of this compound using chromatographic methods?

- Methodological Answer : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water gradient). Compare against a USP-grade standard. For trace impurities, apply high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity .

Q. What storage conditions ensure the stability of this compound?

- Methodological Answer : Store desiccated at 2–8°C in amber glass vials. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. For long-term storage, argon purging reduces oxidative decomposition .

Advanced Research Questions

Q. What synthetic strategies are effective for functionalizing the 5-iodo position of 2-Aminoindan derivatives?

- Methodological Answer : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl boronic acids) or Ullmann reactions for C–N bond formation. Optimize conditions using DFT calculations (e.g., B3LYP/6-31G*) to predict regioselectivity . For iodination, use N-iodosuccinimide (NIS) in acetic acid under inert atmosphere .

Q. How can contradictions in spectroscopic data (e.g., NMR, IR) for derivatives be resolved?

- Methodological Answer : Address discrepancies by:

- Cross-validating NMR (¹H/¹³C) with 2D techniques (COSY, HSQC).

- Comparing experimental IR spectra with computational predictions (e.g., Gaussian 16 at B3LYP/cc-pVDZ).

- Using X-ray crystallography for unambiguous structural confirmation .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Apply density functional theory (DFT) to model transition states and activation energies. Use software like Gaussian or ORCA with solvent models (e.g., PCM for DMSO). Validate with kinetic studies (e.g., pseudo-first-order conditions) .

Q. How can in vitro biological activity data be reconciled with conflicting in silico predictions?

- Methodological Answer : Investigate bioavailability factors (e.g., LogP via shake-flask method) and metabolic stability (microsomal assays). Use molecular dynamics (MD) simulations to assess target binding under physiological conditions. Cross-reference with in vivo pharmacokinetic studies for bioavailability adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.